6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
6-phenyl-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H15N5/c1-2-5-11(6-3-1)12-8-9-14-17-18-15(20(14)19-12)13-7-4-10-16-13/h1-3,5-6,8-9,13,16H,4,7,10H2 |
InChI Key |
YHVURRGQNGVPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The triazolo[4,3-b]pyridazine core is synthesized through cyclization reactions involving 3-hydrazinopyridazine precursors. These intermediates are typically prepared by nucleophilic substitution of chloropyridazines with hydrazine monohydrate. For example, 3-chloro-6-phenylpyridazine reacts with hydrazine in n-butyl alcohol under reflux to yield 3-hydrazino-6-phenylpyridazine. Subsequent cyclization is achieved using acyl chlorides or anhydrides, which facilitate the formation of the triazole ring.
Pyrrolidine Group Introduction
The pyrrolidine moiety is introduced either during cyclization or via post-synthetic modification. Direct incorporation involves reacting 3-hydrazinopyridazine with pyrrolidine-2-carbonyl chloride, while indirect methods employ alkylation or reductive amination of pre-formed triazolo-pyridazine intermediates. The choice of method depends on the stability of intermediates and desired regioselectivity.
Cyclization Strategies
Acyl Chloride-Mediated Cyclization
Cyclization using acyl chlorides is a widely documented approach. In this method, 3-hydrazinopyridazine derivatives react with chloroacetyl chloride or analogous reagents to form the triazole ring. For instance, 3-hydrazino-6-phenylpyridazine treated with chloroacetyl chloride in tetrahydrofuran (THF) yields the corresponding triazolo-pyridazine derivative after workup. Substituting chloroacetyl chloride with pyrrolidine-2-carbonyl chloride directly introduces the pyrrolidine group during cyclization.
Reaction Conditions:
Anhydride-Mediated Cyclization
Cyclization with anhydrides, such as trifluoroacetic anhydride, offers an alternative pathway. This method is particularly useful for introducing electron-withdrawing groups, but it can be adapted for pyrrolidine incorporation. For example, refluxing 3-hydrazino-6-phenylpyridazine with pyrrolidine-2-carboxylic anhydride in pyridine generates the target compound after purification.
Advantages:
-
Higher functional group tolerance compared to acyl chlorides.
-
Simplified purification due to volatile byproducts (e.g., acetic acid).
Functional Group Modifications
Post-Cyclization Alkylation
After forming the triazolo-pyridazine core, the pyrrolidine group is introduced via alkylation. A bromomethyl intermediate is generated by treating the core with N-bromosuccinimide (NBS) under radical initiation. Subsequent reaction with pyrrolidine in dimethylformamide (DMF) at 50°C yields the final product.
Example Protocol:
-
Bromination: 6-Phenyl-3-methyl-triazolo[4,3-b]pyridazine + NBS → 3-bromomethyl intermediate.
-
Amination: Intermediate + pyrrolidine → 6-phenyl-3-(pyrrolidin-2-yl)-triazolo[4,3-b]pyridazine.
Yield Optimization:
-
Solvent: DMF or acetonitrile.
-
Temperature: 50–80°C.
-
Catalyst: Potassium carbonate or triethylamine.
Reductive Amination
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclization efficiency heavily depends on solvent polarity and temperature. Non-polar solvents (e.g., toluene) favor slower, more controlled reactions, while polar aprotic solvents (e.g., DMF) accelerate kinetics but may reduce selectivity. Optimal temperatures range from 25°C (for sensitive intermediates) to 100°C (for sluggish reactions).
Table 1: Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 95 |
| Dichloromethane | 8.9 | 65 | 90 |
| Pyridine | 12.3 | 82 | 97 |
| DMF | 36.7 | 70 | 88 |
Catalytic Additives
The addition of catalytic bases (e.g., triethylamine) or acids (e.g., p-toluenesulfonic acid) can enhance reaction rates. For instance, triethylamine neutralizes HCl generated during acyl chloride reactions, preventing side reactions.
Structural Characterization and Purification
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the presence of the pyrrolidine ring (δ 3.2–3.5 ppm for N-CH₂ protons) and phenyl group (δ 7.2–7.8 ppm).
-
Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 317.2 (C₁₉H₁₉N₅).
Purification Methods
-
Recrystallization: Ethanol or ethyl acetate/hexane mixtures are preferred for obtaining high-purity crystals.
-
Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–50%) effectively separates byproducts.
Challenges and Limitations
-
Regioselectivity: Competing cyclization pathways may yield isomeric byproducts.
-
Pyrrolidine Stability: The secondary amine group in pyrrolidine can oxidize under harsh conditions, necessitating inert atmospheres.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidinyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidinyl rings.
Scientific Research Applications
Pharmacological Activities
1. Analgesic Properties
Research has indicated that derivatives of pyridazines, including those with triazole substitutions, exhibit significant analgesic effects. For instance, compounds similar to 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have shown efficacy in pain models comparable to traditional analgesics like acetaminophen and morphine. These compounds often possess lower ulcerogenic potential than non-steroidal anti-inflammatory drugs (NSAIDs), making them promising candidates for pain management without the common gastrointestinal side effects associated with NSAIDs .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound class are noteworthy. Studies reveal that certain derivatives can inhibit inflammatory pathways effectively. For example, the presence of specific substituents at the 2-position of the pyridazinone ring enhances anti-inflammatory activity while minimizing adverse effects . This makes such compounds suitable for treating conditions characterized by chronic inflammation.
3. Cardiovascular Applications
Compounds within this chemical class have demonstrated cardiovascular benefits, including vasodilatory and antiplatelet effects. Research indicates that 4,5-dihydro derivatives exhibit significant cardioprotective properties by modulating thromboxane A2 (TXA2) and prostacyclin (PGI2) biosynthesis. This suggests potential applications in managing cardiovascular diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of these compounds. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Phenyl group at position 6 | Enhances analgesic properties |
| Pyrrolidine moiety | Increases binding affinity |
| Triazole linkage | Improves anti-inflammatory effects |
| Substituents on the pyridazine ring | Modulate selectivity and potency |
Case Studies
Case Study 1: Analgesic Activity
A study evaluated various pyridazinone derivatives in a p-benzoquinone-induced writhing test. The results indicated that several derivatives of 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibited superior analgesic activity compared to standard analgesics like aspirin and ibuprofen .
Case Study 2: Anti-inflammatory Efficacy
In another investigation focusing on anti-inflammatory properties, a series of compounds based on this scaffold were tested for their ability to inhibit cyclooxygenase enzymes (COX). The most potent compound demonstrated a selective COX-2 inhibition profile with minimal COX-1 interference, suggesting a favorable therapeutic window for inflammation-related conditions .
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival . Additionally, its ability to form hydrogen bonds with target proteins enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]pyridazine Derivatives
Key Observations:
- Phenyl vs. 4-Chlorophenyl at R6 : Electron-withdrawing groups (e.g., Cl) may increase metabolic stability but reduce membrane permeability .
- BRD4 Inhibition : Trifluoromethyl and methyl groups at R3 are associated with micromolar IC₅₀ values, suggesting moderate binding affinity .
- LRRK2 Inhibition: Thioether side chains at R6 and aromatic R3 substituents are critical for nanomolar potency in the TPZ series .
Table 2: Reaction Yields for Representative Derivatives
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Pyrrolidine-containing derivatives (e.g., target compound) have higher molecular weights (~280–320 g/mol) compared to simpler analogs (e.g., 5,6,7,8-tetrahydro derivatives: 124.14 g/mol) .
- Metabolic Stability : Chlorophenyl substituents may improve resistance to oxidative metabolism compared to unsubstituted phenyl groups .
Research Findings and Implications
- BRD4 Inhibition : Derivatives with indole-ethylamine side chains (e.g., compound 5) show moderate activity, but optimization is needed for clinical relevance .
- Anticancer Potential: Triazolo[4,3-b]pyridazines with pyrazolyl or piperazinyl groups exhibit in vitro antiproliferative activity, though specific data for the target compound are lacking .
- Structural Insights : Crystal structures of BRD4-bound derivatives reveal that the triazolo-pyridazine core occupies the acetyl-lysine binding site, with R3 groups influencing hydrophobic interactions .
Biological Activity
6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, focusing on research findings, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyridazine core and a pyrrolidine moiety. Its molecular formula is , with a molecular weight of approximately 258.29 g/mol. The presence of the phenyl group and the pyrrolidine ring contributes to its pharmacological properties.
Anticancer Properties
Recent studies have evaluated the anticancer potential of various triazolo-pyridazine derivatives, including 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. The compound has been tested against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
In Vitro Studies
In vitro assays have demonstrated that derivatives related to 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant cytotoxicity. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that compound 12e shows promising activity comparable to established drugs like Foretinib (IC50 = 0.019 μM) against c-Met kinase, which is often overexpressed in various cancers .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth and survival. For example, the binding affinity to c-Met kinase suggests that these compounds may interfere with signaling pathways critical for cancer cell proliferation and metastasis.
Enzyme Inhibition
The inhibitory activity against c-Met kinase is particularly noteworthy:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| 12e | c-Met | 0.090 |
This indicates that 6-Phenyl-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives could be developed as targeted therapies for cancers driven by c-Met overexpression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the phenyl and pyrrolidine groups can significantly impact biological activity:
- Substituents on the Phenyl Ring : Halogen substitutions have shown varying effects on cytotoxicity.
- Pyrrolidine Modifications : Altering the pyrrolidine structure can enhance binding affinity to target enzymes.
Case Study: Compound Evaluation
In a recent study evaluating multiple triazolo-pyridazine derivatives, several compounds were synthesized and tested for their cytotoxic effects across various cancer cell lines. Notably:
- Compound 4q was highlighted for its potent antiproliferative activity with IC50 values as low as against A549 cells.
These findings underscore the potential for structural optimization in developing new anticancer agents based on the triazolo-pyridazine scaffold .
Q & A
Q. Synthetic steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
